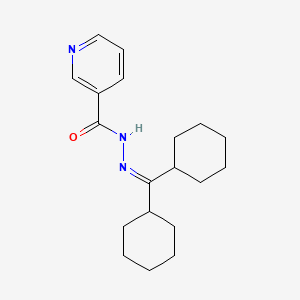
N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group and a dicyclohexylmethylideneamino moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxamide with dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) under specific conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification methods such as industrial chromatography or crystallization.
化学反応の分析
Types of Reactions
N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyclohexylmethylideneamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler amine derivatives.
科学的研究の応用
N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
作用機序
The mechanism of action of N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and other biomolecules.
類似化合物との比較
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine carboxamide structure but with different substituents.
Pyridine-3-carboxamide derivatives: These compounds share the pyridine carboxamide core but differ in their substituent groups, leading to varied chemical and biological properties.
Uniqueness
N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide is unique due to its dicyclohexylmethylideneamino group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and therapeutic agents.
特性
IUPAC Name |
N-(dicyclohexylmethylideneamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c23-19(17-12-7-13-20-14-17)22-21-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h7,12-16H,1-6,8-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTICGVEFGAVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=NNC(=O)C2=CN=CC=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7650350.png)
![1-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol hydrochloride](/img/structure/B7650354.png)
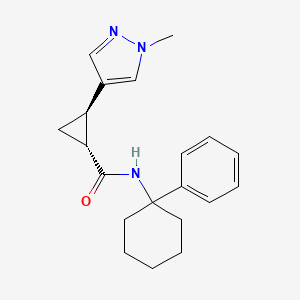
![2,6-difluoro-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]benzamide](/img/structure/B7650361.png)
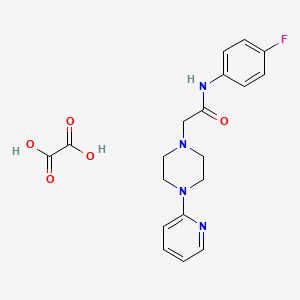
![4-Methyl-1-azoniatricyclo[7.3.1.05,13]trideca-1,3,5,7,9(13)-pentaene;chloride](/img/structure/B7650374.png)
![[(2S)-2-(4-chlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7650389.png)
![N-[(1E)-(5-chloro-2-fluorophenyl)methylene]-3-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B7650396.png)
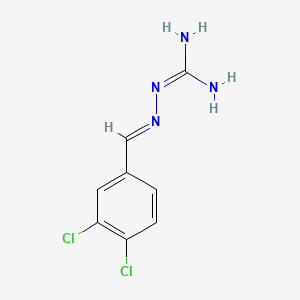
![1-[4-(Dimethylamino)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7650405.png)
![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7650430.png)
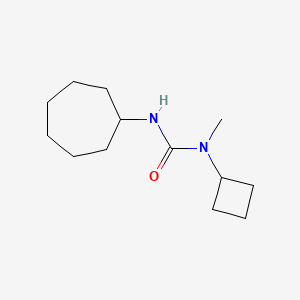
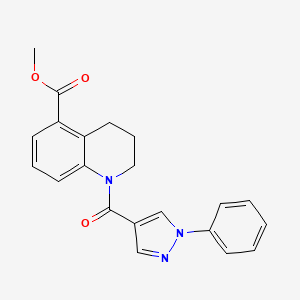
![1-[2-(Cyclohexen-1-yl)ethyl]-3-ethyl-2-methylguanidine](/img/structure/B7650451.png)
